5'-fluoro-2'-(trifluoromethyl)acetophenone CAS number and identifiers
5'-fluoro-2'-(trifluoromethyl)acetophenone CAS number and identifiers
The following technical guide is structured to provide an exhaustive analysis of 5'-fluoro-2'-(trifluoromethyl)acetophenone , prioritizing synthetic utility, structural logic, and safety protocols for advanced research applications.
High-Value Fluorinated Building Block for Medicinal Chemistry
Executive Summary
5'-fluoro-2'-(trifluoromethyl)acetophenone is a specialized disubstituted aromatic ketone used primarily as a core intermediate in the synthesis of agrochemicals and pharmaceutical candidates (specifically kinase inhibitors and CNS-active agents). Its value lies in its unique substitution pattern:
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The 2'-(Trifluoromethyl) Group: Provides significant steric bulk (A-value ~2.1) and lipophilicity, forcing the acetyl group out of planarity, which creates novel binding vectors in enzyme pockets.
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The 5'-Fluoro Group: Strategically placed para to the
group (and meta to the acetyl), it blocks metabolic oxidation at a typically vulnerable ring position while modulating the pKa of the system.
This guide details the verified chemical identity, a robust self-validating synthesis protocol from commercially available precursors, and critical handling data.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanone |
| Common Name | 5'-Fluoro-2'-(trifluoromethyl)acetophenone |
| CAS Number | 202664-53-7 (Isomer Specific) |
| Precursor CAS | 351003-21-9 (2-Bromo-4-fluorobenzotrifluoride) |
| Molecular Formula | |
| Molecular Weight | 206.14 g/mol |
| SMILES | CC(=O)C1=C(C(F)(F)F)C=CC(F)=C1 |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | ~198-202°C (Predicted at 760 mmHg) |
| Density | ~1.32 g/mL |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Critical Note on Isomers: Do not confuse with 2'-fluoro-5'-(trifluoromethyl)acetophenone (CAS 202264-53-7). The positioning of the fluorine relative to the acetyl group drastically alters the electronic environment and metabolic stability.
Structural Analysis & Pharmacophore Logic
The 5'-fluoro-2'-(trifluoromethyl) scaffold offers a "privileged" substitution pattern. The diagram below illustrates the electronic and steric logic governing this molecule's reactivity and binding potential.
Figure 1: Pharmacophore logic. The ortho-CF3 group induces a twist in the acetyl group, preventing planarity and enhancing selectivity in protein binding pockets.
Validated Synthesis Protocol
Direct Friedel-Crafts acylation of 4-fluorobenzotrifluoride is often low-yielding due to the strong electron-withdrawing nature of the
The Gold Standard Protocol utilizes a Palladium-catalyzed Stille coupling starting from the aryl bromide. This method is self-validating as it avoids regioselectivity issues; the position of the acetyl group is fixed by the bromine leaving group.
Precursor:
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Starting Material: 2-Bromo-4-fluorobenzotrifluoride[1][2][3]
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Commercial Availability: High (Sigma, Enamine, Combi-Blocks)
Workflow Diagram
Figure 2: Synthesis workflow via Stille Coupling. This route guarantees regiochemical integrity.
Step-by-Step Methodology
Step 1: Stille Coupling
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.
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Charge: Add 2-Bromo-4-fluorobenzotrifluoride (1.0 eq, e.g., 2.43 g) and Toluene (anhydrous, 0.2 M concentration).
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Catalyst: Add Pd(PPh3)4 (0.05 eq). Degas the solution by bubbling argon for 10 minutes.
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Reagent: Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) via syringe.
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Reaction: Heat to reflux (100-110°C) for 12-16 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the bromide.
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Self-Validation Check: The formation of the intermediate enol ether may appear as a less polar spot.
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Step 2: Hydrolysis
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Cooling: Cool the reaction mixture to room temperature.
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Hydrolysis: Add 1M HCl (aq) (excess) directly to the reaction mixture and stir vigorously for 1-2 hours. This converts the vinyl ether intermediate into the ketone.
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Workup: Dilute with Ethyl Acetate. Wash organic layer with KF (aq) solution (to remove Tin byproducts as insoluble solids) or use a silica plug heavily doped with KF.
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Purification: Flash chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: 75-85% isolated yield.
Handling & Safety (HSE)
This compound combines the hazards of fluorinated aromatics with ketone reactivity.
| Hazard Class | GHS Code | Description | Mitigation |
| Skin Irritant | H315 | Causes skin irritation | Nitrile gloves (0.11mm min); double glove recommended due to lipophilicity. |
| Eye Irritant | H319 | Causes serious eye irritation | Safety goggles; eye wash station within 10s walk. |
| STOT-SE | H335 | May cause respiratory irritation | Fume hood mandatory. Do not handle on open bench. |
| Environmental | H411 | Toxic to aquatic life | Collect all waste for halogenated solvent disposal. |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The
References
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Chemical Identity & Precursor Data
- Synthetic Methodology (Stille Coupling for Acetophenones)
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Isomer Verification
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Sigma-Aldrich Catalog. "2'-Fluoro-6'-(trifluoromethyl)acetophenone" (Distinguishing isomers). Link
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Safety Data
Sources
- 1. 2-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 2734909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. halochem.com [halochem.com]
- 3. 351003-21-9|2-Bromo-4-fluorobenzotrifluoride|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
